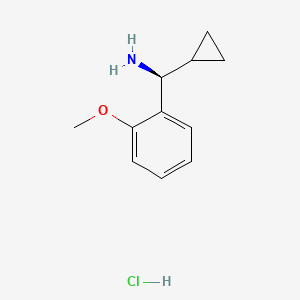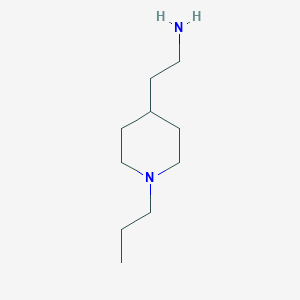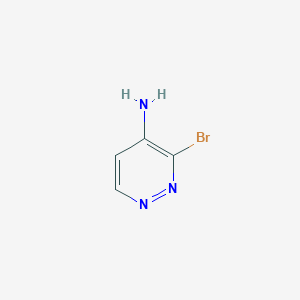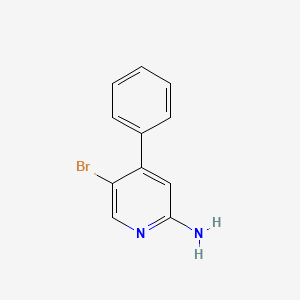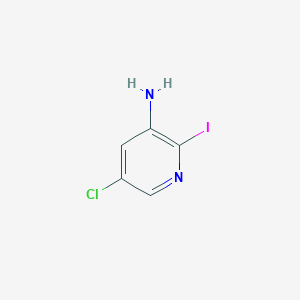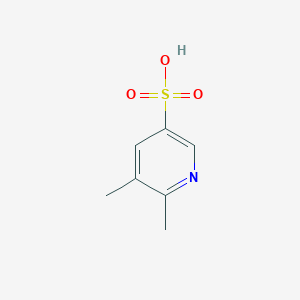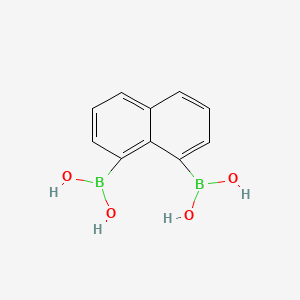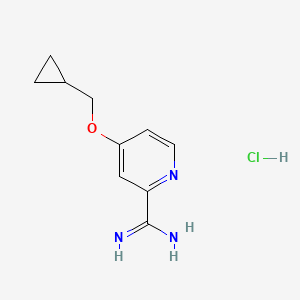
4-(Cyclopropylmethoxy)picolinimidamide hydrochloride
Overview
Description
4-(Cyclopropylmethoxy)picolinimidamide hydrochloride (4-CMPIH) is an important research chemical that has been studied for its potential applications in scientific research, drug discovery, and biomedical research. 4-CMPIH is a cyclic diamide derivative of picolinic acid and has been studied for its biochemical and physiological effects on cells and tissues. 4-CMPIH has been used in laboratory experiments to investigate its potential as an inhibitor of enzymes, receptor agonists, and other cellular processes.
Scientific Research Applications
4-(Cyclopropylmethoxy)picolinimidamide hydrochloride has been studied for its potential applications in scientific research. It has been used in laboratory experiments to investigate its potential as an inhibitor of enzymes, receptor agonists, and other cellular processes. This compound has also been studied for its potential use in drug discovery, as it has been found to have a range of biochemical and physiological effects on cells and tissues.
Mechanism of Action
4-(Cyclopropylmethoxy)picolinimidamide hydrochloride has been studied for its potential as an inhibitor of enzymes, receptor agonists, and other cellular processes. It has been found to bind to the active sites of enzymes, and to block the binding of other molecules, such as hormones and neurotransmitters, to their receptors. This inhibition of enzyme activity and receptor binding is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects on cells and tissues. It has been found to have an inhibitory effect on the activity of enzymes, such as phosphodiesterases, and to block the binding of hormones and neurotransmitters to their receptors. This compound has also been found to have anti-inflammatory, anti-proliferative, and anti-apoptotic effects on cells and tissues.
Advantages and Limitations for Lab Experiments
4-(Cyclopropylmethoxy)picolinimidamide hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available, making it a convenient reagent for laboratory experiments. This compound is also relatively non-toxic, making it a safe reagent for laboratory experiments. However, this compound has several limitations for laboratory experiments. It is a relatively small molecule, making it difficult to detect in complex biological samples. Additionally, this compound is relatively unstable, making it difficult to store for long periods of time.
Future Directions
There are several potential future directions for the research on 4-(Cyclopropylmethoxy)picolinimidamide hydrochloride. One potential direction is to investigate the potential therapeutic applications of this compound, as it has been found to have a range of biochemical and physiological effects on cells and tissues. Additionally, further research could be conducted to investigate the potential of this compound as an inhibitor of enzymes and receptor agonists, as well as its potential as an anti-inflammatory, anti-proliferative, and anti-apoptotic agent. Additionally, further research could be conducted to investigate the potential of this compound as an inhibitor of drug metabolism and its potential as a drug delivery system. Finally, further research could be conducted to investigate the potential of this compound as a diagnostic tool.
properties
IUPAC Name |
4-(cyclopropylmethoxy)pyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-10(12)9-5-8(3-4-13-9)14-6-7-1-2-7;/h3-5,7H,1-2,6H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWIDXXCLNKNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=NC=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704320 | |
| Record name | 4-(Cyclopropylmethoxy)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1179359-78-4 | |
| Record name | 4-(Cyclopropylmethoxy)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




